molecular formula C18H18N4O2S B399021 N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide CAS No. 364615-59-8

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide

Cat. No.: B399021
CAS No.: 364615-59-8
M. Wt: 354.4g/mol
InChI Key: GYIHBXUUZRAEMG-UHFFFAOYSA-N
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Description

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide is a complex organic compound with a unique structure that includes an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[4,5-b]pyridine derivatives and carbamothioyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

364615-59-8

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4g/mol

IUPAC Name

N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H18N4O2S/c1-3-5-15(23)21-18(25)20-13-10-12(8-7-11(13)2)17-22-16-14(24-17)6-4-9-19-16/h4,6-10H,3,5H2,1-2H3,(H2,20,21,23,25)

InChI Key

GYIHBXUUZRAEMG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C

solubility

0.5 [ug/mL]

Origin of Product

United States

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